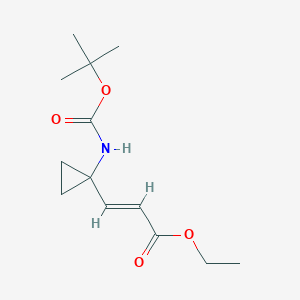![molecular formula C12H11BrINO B8231872 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[310]hexan-3-yl(4-bromo-2-iodophenyl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives . This reaction is performed under mild conditions and yields high diastereoselectivity.
Industrial Production Methods
the use of transition metal catalysis, such as palladium, is a common theme in the synthesis of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the phenyl ring.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug design.
Industry: While specific industrial applications are limited, the compound’s unique structure makes it valuable for specialized chemical processes.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the phenyl ring substitution.
4-Bromo-2-iodophenyl derivatives: Compounds with similar halogenated phenyl rings but different bicyclic structures.
Uniqueness
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone is unique due to its combination of a bicyclic structure with a halogenated phenyl ring. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrINO/c13-9-1-2-10(11(14)4-9)12(16)15-5-7-3-8(7)6-15/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOKTZSPEACFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=C(C=C(C=C3)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrINO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone](/img/structure/B8231854.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
